molecular formula C16H18N2O2S B5036354 N-(4-METHOXYBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-(4-METHOXYBENZYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B5036354
M. Wt: 302.4 g/mol
InChI Key: ABSYMKFDRPMJIY-UHFFFAOYSA-N
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Description

N-(4-METHOXYBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxybenzyl group and a methylsulfanylphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 4-methoxybenzylamine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-METHOXYBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and solvents that facilitate the reaction can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as a solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-METHOXYBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with unique properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-(4-METHOXYBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYBENZYL)-N’-PHENYLUREA: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    N-(4-METHOXYBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]THIOUREA: Contains a thiourea moiety instead of a urea moiety, which can influence its chemical properties and interactions.

Uniqueness

N-(4-METHOXYBENZYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to the presence of both methoxybenzyl and methylsulfanylphenyl groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and potential as a versatile compound in various applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-14-8-6-12(7-9-14)11-17-16(19)18-13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSYMKFDRPMJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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